Cas no 392298-51-0 (4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide)

4-Bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with bromophenyl and fluorophenylcarbamoylmethylthio substituents. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules. The presence of bromine and fluorine atoms enhances reactivity for further derivatization, while the thiadiazole moiety may contribute to binding interactions in biological systems. The compound's well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Its synthetic route likely involves sequential coupling reactions, ensuring high purity and reproducibility for research applications.
4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide structure
392298-51-0 structure
Product Name:4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No:392298-51-0
MF:C17H12BrFN4O2S2
MW:467.335183143616
CID:5815462
PubChem ID:5219453
Update Time:2025-06-20

4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
    • Benzamide, 4-bromo-N-[5-[[2-[(2-fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
    • F0417-0940
    • 4-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
    • AKOS024577077
    • 392298-51-0
    • Inchi: 1S/C17H12BrFN4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
    • InChI Key: WNGHMPLRNBRNEA-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(NC2=CC=CC=C2F)=O)S1)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 465.95691g/mol
  • Monoisotopic Mass: 465.95691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.70±0.1 g/cm3(Predicted)
  • pka: 7.22±0.50(Predicted)

4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Pricemore >>

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Additional information on 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 392298-51-0): A Comprehensive Overview

The compound 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 392298-51-0) is a specialized organic molecule that has garnered attention in pharmaceutical and agrochemical research. This thiadiazole derivative exhibits unique structural features, making it a subject of interest for scientists exploring novel bioactive compounds. With its bromobenzamide and fluorophenyl carbamoyl moieties, this compound presents a fascinating case study in modern medicinal chemistry.

Recent trends in drug discovery highlight the growing importance of heterocyclic compounds like 1,3,4-thiadiazoles, which form the core structure of this molecule. Researchers are particularly interested in how modifications to the sulfanyl linker and benzamide group can influence biological activity. The presence of both bromo and fluoro substituents in this compound suggests potential for selective interactions with biological targets, a hot topic in current pharmaceutical development.

The synthesis of 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions, with careful attention to the introduction of the thiadiazole ring and subsequent functionalization. Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing this compound, especially given the complexity introduced by its multiple aromatic systems and heteroatom-rich structure.

In pharmaceutical applications, compounds containing the 1,3,4-thiadiazole scaffold have shown promise in various therapeutic areas. While specific biological data for CAS 392298-51-0 may be limited in public literature, structurally similar molecules have demonstrated activities ranging from antimicrobial to anticancer effects. The fluorophenyl group in particular is known to enhance membrane permeability, a desirable property in drug design.

From a chemical perspective, the electron-withdrawing bromo and fluoro substituents influence the compound's electronic distribution, potentially affecting its reactivity and interaction with biological targets. The carbamoyl methyl sulfanyl bridge provides conformational flexibility while maintaining structural integrity, a balance often sought in medicinal chemistry.

The market for specialized heterocyclic compounds like 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide continues to grow, driven by increasing demand for novel pharmaceutical intermediates. Research chemicals suppliers often list this compound under its CAS number 392298-51-0 or various systematic name variants, catering to the needs of academic and industrial researchers.

Recent advancements in computational chemistry have enabled better prediction of properties for complex molecules like this one. Virtual screening methods can help identify potential applications for thiadiazole-containing compounds before extensive laboratory testing, accelerating the drug discovery process.

Handling and storage of 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide should follow standard laboratory safety protocols for organic compounds. While not classified as hazardous under normal conditions, proper precautions should be taken when working with any chemical substance in research settings.

The future research directions for this compound may include exploration of its structure-activity relationships through systematic modification of its functional groups. The bromobenzamide moiety in particular offers opportunities for further derivatization, potentially leading to compounds with enhanced biological properties.

In conclusion, 4-bromo-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide represents an interesting example of modern medicinal chemistry with its combination of aromatic systems, heterocyclic core, and strategic halogen substitutions. As research into bioactive heterocycles continues to advance, compounds like this will likely play an important role in the development of new therapeutic agents and research tools.

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